molecular formula C23H38O2 B14007781 Propyl icosa-5,8,11,14-tetraenoate

Propyl icosa-5,8,11,14-tetraenoate

Cat. No.: B14007781
M. Wt: 346.5 g/mol
InChI Key: FVYDLXGAUHZBJE-UHFFFAOYSA-N
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Description

Arachidonic acid propyl ester is an ester derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by the esterification of arachidonic acid with propanol, resulting in a molecule with the chemical formula C23H38O2. Arachidonic acid propyl ester is known for its role in various biochemical processes and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arachidonic acid propyl ester typically involves the esterification of arachidonic acid with propanol. This reaction is catalyzed by an acid, commonly sulfuric acid, under reflux conditions. The general reaction can be represented as follows:

Arachidonic Acid+PropanolH2SO4Arachidonic Acid Propyl Ester+Water\text{Arachidonic Acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Arachidonic Acid Propyl Ester} + \text{Water} Arachidonic Acid+PropanolH2​SO4​​Arachidonic Acid Propyl Ester+Water

Industrial Production Methods: Industrial production of arachidonic acid propyl ester follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the esterification efficiency.

Chemical Reactions Analysis

Types of Reactions: Arachidonic acid propyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to arachidonic acid and propanol in the presence of water and an acid or base catalyst.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into different reduced forms, depending on the reagents used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Arachidonic acid and propanol.

    Oxidation: Various oxidized derivatives of arachidonic acid.

    Reduction: Reduced forms of the ester, depending on the specific reducing agent used.

Scientific Research Applications

Arachidonic acid propyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its role in cellular signaling and membrane dynamics.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of specialized chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of arachidonic acid propyl ester involves its hydrolysis to release arachidonic acid, which then participates in various biochemical pathways. Arachidonic acid is a precursor to eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which play crucial roles in inflammation, immune response, and other physiological processes. The molecular targets include cyclooxygenase enzymes and various receptors involved in signaling pathways.

Comparison with Similar Compounds

    Arachidonic Acid Ethyl Ester: Similar ester derivative with ethanol instead of propanol.

    Arachidonic Acid Methyl Ester: Ester derivative with methanol.

    Arachidonic Acid Butyl Ester: Ester derivative with butanol.

Uniqueness: Arachidonic acid propyl ester is unique due to its specific esterification with propanol, which may influence its solubility, reactivity, and biological activity compared to other ester derivatives. Its specific properties make it suitable for certain applications where other esters may not be as effective.

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

propyl icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3

InChI Key

FVYDLXGAUHZBJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC

Origin of Product

United States

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